molecular formula C21H19IN2O5S B5192521 (5E)-1-(3-ethoxyphenyl)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(3-ethoxyphenyl)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5192521
M. Wt: 538.4 g/mol
InChI Key: MYOPJSIIHSUAKD-OVCLIPMQSA-N
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Description

The compound “(5E)-1-(3-ethoxyphenyl)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic molecule that features a variety of functional groups, including an ethoxy group, an iodo group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the diazinane ring, the introduction of the ethoxy and iodo groups, and the formation of the sulfanylidene and methylene groups. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodo group can be reduced to a hydrogen atom.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) under anhydrous conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

This compound could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would require detailed studies using techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3-ethoxyphenyl)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5E)-1-(3-ethoxyphenyl)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

The presence of the iodo group in the compound makes it unique compared to its chloro and bromo analogs. The iodo group can participate in unique chemical reactions and interactions due to its larger size and different electronic properties.

Properties

IUPAC Name

(5E)-1-(3-ethoxyphenyl)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IN2O5S/c1-4-29-14-7-5-6-13(11-14)24-20(26)15(19(25)23-21(24)30)8-12-9-16(22)18(28-3)17(10-12)27-2/h5-11H,4H2,1-3H3,(H,23,25,30)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOPJSIIHSUAKD-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OC)OC)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OC)OC)/C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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